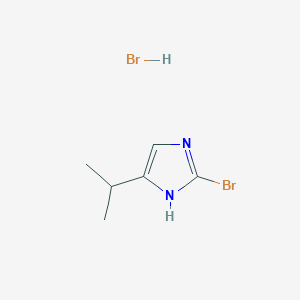![molecular formula C17H17F3N2O2 B2361200 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone CAS No. 1553969-12-2](/img/structure/B2361200.png)
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a trifluoroethanone group attached to a naphthyridine ring system. The presence of the trifluoroethanone group imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone typically involves multi-step organic reactions. One common method includes the condensation of an appropriate naphthyridine derivative with a trifluoroacetylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs .
Applications De Recherche Scientifique
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The naphthyridine ring system can intercalate with DNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone: shares similarities with other naphthyridine derivatives and trifluoroacetylated compounds.
1,3,3-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]: Another compound with a similar heterocyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoroethanone group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-3-24-15-11-8-10(2)4-5-13(11)21-14-6-7-22(9-12(14)15)16(23)17(18,19)20/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJTYHLNGHFPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(CCC2=NC3=C1C=C(C=C3)C)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)

![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2361127.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2361135.png)



![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)
